3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate
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Overview
Description
3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a cyano group to the pyridine ring.
Halogenation: Addition of chlorine atoms to the phenyl ring.
Coupling Reaction: Formation of the ester linkage between the pyridine and benzenecarboxylate moieties.
Industrial Production Methods
Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyano group or the aromatic rings.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Pharmaceutical applications could include the development of new drugs, particularly those targeting specific pathways in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 2,6-difluorobenzenecarboxylate would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl benzoate
- 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate
Uniqueness
The presence of both cyano and dichlorophenyl groups, along with the difluorobenzenecarboxylate moiety, might confer unique chemical reactivity and biological activity compared to similar compounds. These structural features could influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-difluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F2N2O2/c20-11-5-6-12(13(21)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-14(22)2-1-3-15(17)23/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILVRGNFMDTHRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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